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Introduction
Ethylenediaminetetraacetic acid (EDTA) is a chelating agent integral to numerous molecular

biology protocols, particularly in the extraction of high-quality DNA and RNA. Its primary

function is to sequester divalent cations, which are essential cofactors for nucleases—enzymes

that degrade nucleic acids. By inhibiting nuclease activity, EDTA plays a critical role in

preserving the integrity of DNA and RNA during the extraction process. These application notes

provide a comprehensive overview of the multifaceted role of EDTA in nucleic acid extraction,

including detailed protocols and data on its impact on yield and purity.

Mechanism of Action
EDTA's efficacy in nucleic acid extraction stems from its ability to form stable complexes with

divalent metal ions, most notably magnesium (Mg²⁺) and calcium (Ca²⁺).[1][2] These ions are

crucial for the catalytic activity of DNases and RNases. By binding these cations, EDTA

effectively removes them from the solution, thereby inactivating these degradative enzymes

and protecting the nucleic acids from enzymatic breakdown.[2][3]

Beyond nuclease inhibition, EDTA contributes to the lysis of cells. It destabilizes the cell

membrane and outer wall by chelating the Ca²⁺ ions that are essential for maintaining their

structural integrity.[4] This action facilitates the release of intracellular contents, including DNA

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1146802?utm_src=pdf-interest
https://www.benchchem.com/product/b1146802?utm_src=pdf-body
http://www.jomb.org/uploadfile/2013/0826/20130826034915244.pdf
https://www.plantextractwholesale.com/blog2/unlocking-the-potential-of-edta-in-plant-dna-extraction-a-comprehensive-review.html
https://www.plantextractwholesale.com/blog2/unlocking-the-potential-of-edta-in-plant-dna-extraction-a-comprehensive-review.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12132941/
https://www.greenskybio.com/plant_extract/crafting-the-perfect-solution-preparing-edta-buffers-for-effective-plant-dna-extraction.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and RNA, into the lysis buffer. Furthermore, EDTA helps to prevent the precipitation of DNA

with metal ions, ensuring a higher yield of soluble nucleic acids.[5]

Impact on Downstream Applications
While essential for the extraction process, residual EDTA can interfere with downstream

enzymatic reactions that are dependent on divalent cations. For instance, Taq polymerase used

in PCR requires Mg²⁺ as a cofactor.[6] Similarly, restriction enzymes and ligases have specific

metal ion requirements. Therefore, it is often necessary to remove EDTA or adjust the

concentration of essential cations in the final nucleic acid solution before proceeding with such

applications. This can be achieved through purification steps like ethanol precipitation or by

using specialized buffers with low EDTA concentrations for elution.[7]

Data Presentation: Quantitative Effects of EDTA
The concentration of EDTA in lysis and storage buffers can significantly impact the yield and

quality of extracted nucleic acids. The following tables summarize quantitative data from

studies investigating the effects of EDTA on DNA extraction.
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Sample
Type

EDTA
Concentrati
on

DNA Yield
(ng/µl)

Purity
(A260/A280)

Observatio
ns

Reference

Rice

Seedlings

TE Buffer 1

(1 mM EDTA)
- -

Sub-optimal

yield and

quality

[1]

Rice

Seedlings

TE Buffer 2

(2 mM EDTA

in first buffer,

0.1 mM in

second)

118.9 -

Optimal

concentration

for highest

DNA yield

[1]

Rice

Seedlings

TE Buffer 3

(0.5 mM

EDTA)

- -

Sub-optimal

yield and

quality

[1]

Avian Blood
3-9 µg/µl

blood

No significant

impact
~1.8

Stable yield

and quality
[8]

Avian Blood
> 11 µg/µl

blood

Increased

OD260

reading

> 1.9

Can

artificially

inflate purity

readings

[8]
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Preservatio
n Method

Sample
Type

% High
Molecular
Weight DNA

Normalized
HMW DNA
Yield
(µg/mg
tissue)

Observatio
ns

Reference

Fresh Tissue A. virens ~55% ~0.06
Baseline for

comparison
[9]

EDTA (pH 10) A. virens ~61.3% ~0.07

Significantly

higher yield

of HMW DNA

[9]

95% Ethanol A. virens ~7% ~0.001
Significant

degradation
[9]

Fresh Tissue C. virilis ~50% ~0.01
Baseline for

comparison
[9]

EDTA (pH 9

and 10)
C. virilis >59.6% >0.01

Significantly

greater HMW

DNA recovery

[9]

95% Ethanol C. virilis ~20% ~0.015
Lower HMW

DNA recovery
[9]

Experimental Protocols
Protocol 1: CTAB-Based DNA Extraction from Plant
Tissue
This protocol is adapted for the extraction of high-quality genomic DNA from fresh plant leaf

tissue using a CTAB-based buffer containing EDTA.[10]

Materials:

CTAB Buffer (2% CTAB, 1.4 M NaCl, 20 mM EDTA, 100 mM Tris-HCl pH 8.0, 0.2% β-

mercaptoethanol added just before use)

Chloroform:Isoamyl alcohol (24:1)
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Isopropanol, cold

70% Ethanol, cold

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Liquid nitrogen

Mortar and pestle

Procedure:

Grind 100-200 mg of fresh leaf tissue to a fine powder in a mortar pre-chilled with liquid

nitrogen.

Transfer the powdered tissue to a 2 ml microcentrifuge tube.

Add 1 ml of pre-warmed (65°C) CTAB buffer and vortex thoroughly to mix.

Incubate the mixture at 65°C for 60 minutes in a water bath, with occasional gentle inversion.

Add an equal volume (1 ml) of chloroform:isoamyl alcohol (24:1) and mix by inverting the

tube for 5-10 minutes.

Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.

Carefully transfer the upper aqueous phase to a new 1.5 ml microcentrifuge tube.

Add 0.7 volumes of cold isopropanol to precipitate the DNA. Mix gently by inversion.

Incubate at -20°C for at least 30 minutes.

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

Carefully discard the supernatant and wash the pellet with 500 µl of cold 70% ethanol.

Centrifuge at 10,000 x g for 5 minutes at 4°C.

Discard the ethanol and air-dry the pellet for 10-15 minutes.
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Resuspend the DNA pellet in 50-100 µl of TE buffer.

Store the DNA at -20°C.

Protocol 2: TRIzol-Based RNA Extraction from Animal
Tissues
This protocol describes the extraction of total RNA from animal tissues using TRIzol reagent,

which contains guanidinium thiocyanate and phenol, complemented by the use of EDTA in

subsequent steps to ensure RNA integrity.[11][12]

Materials:

TRIzol Reagent

Chloroform

Isopropanol

75% Ethanol (in RNase-free water)

RNase-free water or TE buffer (10 mM Tris-HCl, 0.1 mM EDTA, pH 7.5)

Homogenizer

Procedure:

Homogenize 50-100 mg of tissue in 1 ml of TRIzol reagent using a homogenizer.

Incubate the homogenate for 5 minutes at room temperature to permit the complete

dissociation of nucleoprotein complexes.

Add 0.2 ml of chloroform per 1 ml of TRIzol reagent used. Cap the tube securely and shake

vigorously for 15 seconds.

Incubate at room temperature for 2-3 minutes.
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Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into

a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase

containing the RNA.

Transfer the upper aqueous phase to a fresh tube.

Precipitate the RNA by adding 0.5 ml of isopropanol per 1 ml of TRIzol reagent used initially.

Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10

minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

Remove the supernatant and wash the RNA pellet once with 1 ml of 75% ethanol.

Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

Discard the supernatant and briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry.

Dissolve the RNA in 50-100 µl of RNase-free water or low-EDTA TE buffer by passing the

solution a few times through a pipette tip.

Store the RNA at -80°C.
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Caption: Mechanism of Nuclease Inhibition by EDTA.
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Caption: General Workflow for DNA Extraction.
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Caption: General Workflow for RNA Extraction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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